3-Methyloxetane

Catalog No.
S1893208
CAS No.
2167-38-6
M.F
C4H8O
M. Wt
72.11 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Methyloxetane

CAS Number

2167-38-6

Product Name

3-Methyloxetane

IUPAC Name

3-methyloxetane

Molecular Formula

C4H8O

Molecular Weight

72.11 g/mol

InChI

InChI=1S/C4H8O/c1-4-2-5-3-4/h4H,2-3H2,1H3

InChI Key

VJQHJNIGWOABDZ-UHFFFAOYSA-N

SMILES

CC1COC1

Canonical SMILES

CC1COC1

3-Methyloxetane is a cyclic ether with the molecular formula C4H8OC_4H_8O. It is characterized by a four-membered ring structure that includes an oxygen atom and three carbon atoms, with a methyl group attached to one of the carbon atoms. This compound is notable for its unique properties as a small cyclic ether, which can influence its reactivity and interactions in various chemical environments. The structure of 3-methyloxetane can be represented as follows:

text
O / \ C C / \ C C | | CH3 H

Due to its small size and the presence of the oxygen atom in the ring, 3-methyloxetane exhibits different physical and chemical properties compared to larger cyclic ethers.

Currently, there is no significant research available on the specific mechanism of action of 3-methyloxetane in any biological systems.

Due to the lack of specific data on 3-methyloxetane, it is advisable to handle it with caution assuming similar properties to other ethers. Potential hazards include:

  • Flammability: Ethers are generally flammable liquids. 3-methyloxetane's low boiling point suggests a potential fire hazard [].
  • Reactivity: The cyclic ether ring might be reactive with strong acids or bases, releasing heat [].
  • Toxicity: Data is unavailable, but it is recommended to handle it with gloves and appropriate personal protective equipment due to its unknown properties [].
  • Monomer for Polymeric Materials

    The cyclic ether structure of 3-methyloxetane makes it a potential candidate for use as a monomer in the synthesis of various polymers. Research on copolymers containing 3-methyloxetane with other cyclic ethers, like 3,3-Bis(azidomethyl)oxetane (BAMO), has been conducted to explore their use as energetic thermoplastic elastomers (ETPEs) for rocket propellants [].

  • Organic Synthesis Intermediate

    3-Methyloxetane's functional group (a three-membered ring with an ether oxygen) could be useful as a starting material or intermediate in organic synthesis. For instance, research describes the use of a closely related compound, 3-hydroxymethyl-3-methyloxetane (HMMO), as a precursor in the synthesis of more complex molecules [].

  • Chemical Modification Studies

, particularly involving radical species. Research has shown that it reacts with methyl radicals, leading to hydrogen atom abstraction. The rate of these reactions can be expressed mathematically, revealing insights into the kinetics involved. For instance, the rate expressions for hydrogen-atom abstraction from 3-methyloxetane indicate specific activation energies and temperature dependencies, which are crucial for understanding its reactivity under different conditions .

Several methods exist for synthesizing 3-methyloxetane:

  • Reaction of 2-Methyl-1,3-Propanediol with Acetyl Chloride: This method involves heating a mixture of 2-methyl-1,3-propanediol and acetyl chloride at elevated temperatures (around 100°C) to promote cyclization and formation of the oxetane ring.
  • Radical Cyclization: Another approach utilizes radical initiators to facilitate the formation of the oxetane ring from suitable precursors under controlled conditions.

These synthesis methods highlight the versatility in producing 3-methyloxetane and its derivatives.

3-Methyloxetane finds applications in various fields:

  • Chemical Intermediates: It serves as a precursor for synthesizing more complex organic molecules.
  • Polymer Chemistry: The compound can be utilized in producing polymers with specific properties due to its cyclic structure.
  • Pharmaceuticals: Although not widely documented, there may be potential applications in drug development based on its reactivity and structural characteristics.

Interaction studies involving 3-methyloxetane primarily focus on its reactivity with radicals and other reactive species. These investigations provide insights into how this compound behaves under different conditions, which is essential for predicting its stability and reactivity in various applications.

3-Methyloxetane shares structural similarities with several other cyclic ethers and related compounds. Here are some comparable compounds:

Compound NameMolecular FormulaUnique Features
2-MethyloxiraneC3H6OC_3H_6OA three-membered cyclic ether (epoxide)
1,4-DioxaneC4H8O2C_4H_8O_2Contains two oxygen atoms in a six-membered ring
TetrahydrofuranC4H8OC_4H_8OA five-membered cyclic ether
3-Methyloxetane-3-carboxylic acidC5H8O2C_5H_8O_2A derivative with a carboxylic acid functional group
1-(3-Methyloxetan-3-yl)ethanoneC6H10OC_6H_{10}OContains an ethanone functional group

The uniqueness of 3-methyloxetane lies in its four-membered ring structure, which influences its chemical behavior differently than these other compounds. Its small size and specific substituents allow for distinct reactivity patterns that can be exploited in various synthetic applications.

XLogP3

0.6

Wikipedia

3-methyloxetane

Dates

Modify: 2023-08-16

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